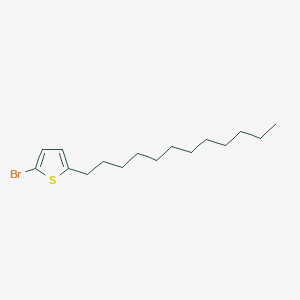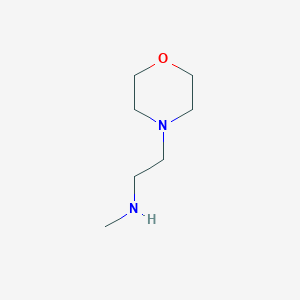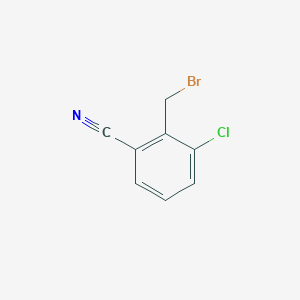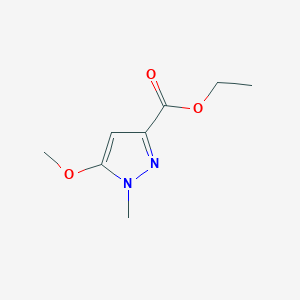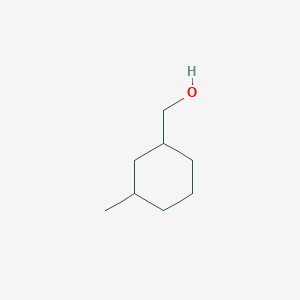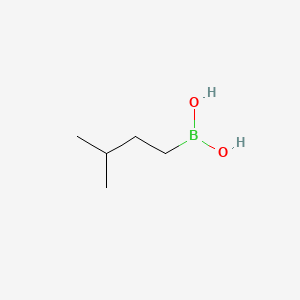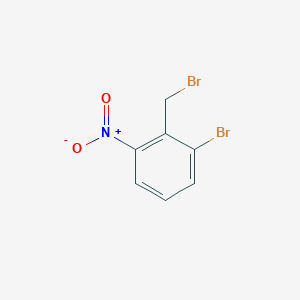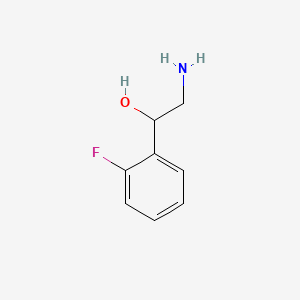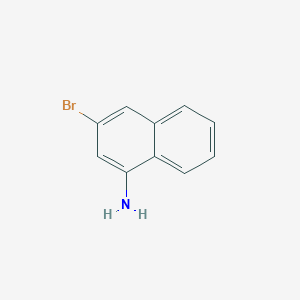
3-Bromonaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromonaphthalen-1-amine is a brominated naphthalene derivative that serves as a key intermediate in the synthesis of various organic compounds. While the provided papers do not directly discuss 3-Bromonaphthalen-1-amine, they do provide insights into similar compounds, such as 4-Bromonaphthalen-1-amine and its derivatives, which can be used to infer some aspects of the synthesis, molecular structure, and chemical properties of 3-Bromonaphthalen-1-amine.
Synthesis Analysis
The synthesis of bromonaphthalene derivatives typically involves the use of halogenation agents to introduce bromine atoms into the naphthalene ring. For instance, the synthesis of organomercury and organotellurium compounds based on 4-Bromonaphthalen-1-amine is achieved through reactions with Hg(CH3COO)2 and TeBr4 . This suggests that similar methods could be applied to synthesize 3-Bromonaphthalen-1-amine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromonaphthalene derivatives is characterized by the presence of a bromine atom attached to the naphthalene ring, which can influence the electronic distribution and conformation of the molecule. Theoretical studies on N-methyl-4-tolyl-1-(4-bromonaphthyl)amine and N-phenyl-1-(4-bromonaphthyl)amine have shown that Density Functional Theory (DFT) calculations can predict the conformational properties and chemical shifts in 1H NMR spectra . These findings can be extrapolated to 3-Bromonaphthalen-1-amine, suggesting that its molecular structure could be similarly analyzed using DFT and NMR techniques.
Chemical Reactions Analysis
Bromonaphthalene derivatives are reactive intermediates that can undergo various chemical reactions. The copper-catalyzed amination of bromonaphthyridines with aqueous ammonia is an example of how brominated compounds can be functionalized to produce aminated products . Although this reaction specifically involves bromonaphthyridines, it demonstrates the potential reactivity of 3-Bromonaphthalen-1-amine in similar amination reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromonaphthalene derivatives are influenced by the bromine substituent. The crystal and molecular structure of 3-(p-bromophenyl)phthalide, a related compound, provides insights into the potential packing and conformation of brominated aromatic compounds . The presence of the bromine atom can affect the melting point, boiling point, solubility, and stability of the compound. These properties are essential for the practical application and handling of 3-Bromonaphthalen-1-amine in various chemical processes.
Applications De Recherche Scientifique
-
- Application : 3-Bromonaphthalen-1-amine is used in the transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one .
- Method : The process involves the use of transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine. The enzyme ATA-025 was found to be the best for this bioconversion .
- Results : In the final optimized reaction, ATA-025 showed the highest 99.22 ± 2.61% conversion, 49.55 g/L product formation, with an actual product recovery of 38.16 g corresponding to a product yield 77.03 ± 1.01% with respect to the product formed after reaction .
-
- Application : 3-Bromonaphthalen-1-amine can be used to prepare a naphthalene-structured triamine monomer, such as N-(4-aminophenyl)-N-(3-(4-aminophenyl)naphthalen-1-yl)benzene-1,4-diamine. This monomer can be used to synthesize hyperbranched and functionalized polyamides, polyimides, polyamideimides, and polyesterimides .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the polymer synthesis using 3-Bromonaphthalen-1-amine are not specified in the source .
-
Field : Preparation of Triamine Monomer
- Application : 3-Bromonaphthalen-1-amine can be used to prepare a naphthalene-structured triamine monomer, such as N-(4-aminophenyl)-N-(3-(4-aminophenyl)naphthalen-1-yl)benzene-1,4-diamine .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the preparation of the triamine monomer using 3-Bromonaphthalen-1-amine are not specified in the source .
-
- Application : The triamine monomer prepared from 3-Bromonaphthalen-1-amine can be used to synthesize hyperbranched and functionalized polyamides, polyimides, polyamideimides, and polyesterimides .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the polymer synthesis using the triamine monomer prepared from 3-Bromonaphthalen-1-amine are not specified in the source .
-
Field : Preparation of Triamine Monomer
- Application : 3-Bromonaphthalen-1-amine can be used to prepare a naphthalene-structured triamine monomer, such as N-(4-aminophenyl)-N-(3-(4-aminophenyl)naphthalen-1-yl)benzene-1,4-diamine .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the preparation of the triamine monomer using 3-Bromonaphthalen-1-amine are not specified in the source .
-
- Application : The triamine monomer prepared from 3-Bromonaphthalen-1-amine can be used to synthesize hyperbranched and functionalized polyamides, polyimides, polyamideimides, and polyesterimides .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of the polymer synthesis using the triamine monomer prepared from 3-Bromonaphthalen-1-amine are not specified in the source .
Safety And Hazards
The safety information for 3-Bromonaphthalen-1-amine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
3-bromonaphthalen-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAWEJDBVITLRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569427 |
Source


|
| Record name | 3-Bromonaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromonaphthalen-1-amine | |
CAS RN |
90766-34-0 |
Source


|
| Record name | 3-Bromonaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

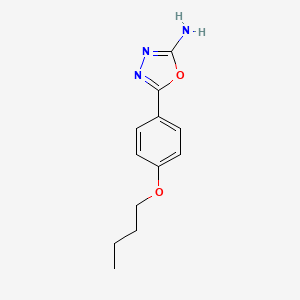
![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)
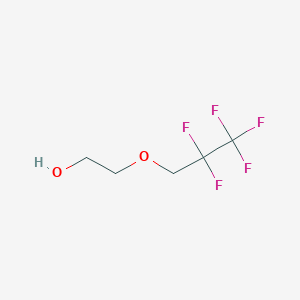
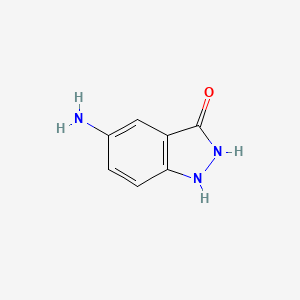
![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)

